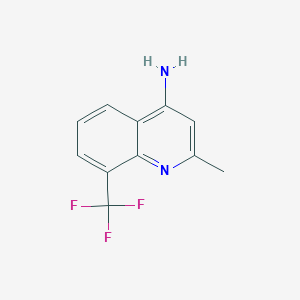

2-Methyl-8-(trifluoromethyl)quinolin-4-amine

Overview

Description

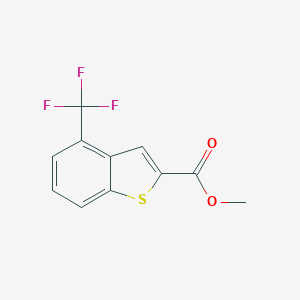

“2-Methyl-8-(trifluoromethyl)quinolin-4-amine” is a derivative of quinoline, an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 2-methylquinoline, a related compound, is best achieved using the Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein . Yalgin and co-workers reported the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol .Molecular Structure Analysis

The molecular formula of “2-Methyl-8-(trifluoromethyl)quinolin-4-amine” is C10H7F3N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using a wide range of protocols reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Scientific Research Applications

Antitumor Activity

2-Methyl-8-(trifluoromethyl)quinolin-4-amine: derivatives have been identified as potent antitumor agents. They exhibit significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer) cells . These compounds act as microtubule-targeted agents (MTAs), disrupting the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis .

Microtubule Polymerization Inhibition

The derivatives of this compound have been shown to inhibit microtubule polymerization. This mechanism is similar to that of colchicine, a well-known treatment for gout. The inhibition of microtubule assembly is a valuable strategy in cancer therapy as it disrupts cell division and can induce cell death .

Antibacterial and Antitubercular Activity

Quinoline derivatives, including those of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine , have been studied for their antibacterial and antitubercular activities. These compounds have shown promising results against bacterial strains such as Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus, as well as against Mycobacterium tuberculosis .

Drug Discovery and Medicinal Chemistry

Due to its unique properties, 2-Methyl-8-(trifluoromethyl)quinolin-4-amine is valuable in drug discovery and medicinal chemistry. It serves as a scaffold for developing new drugs with potential therapeutic applications in various diseases.

Organic Synthesis

This compound is also used in organic synthesis, providing a versatile building block for creating complex molecular structures. Its reactivity allows for the introduction of various functional groups, which can lead to the synthesis of novel organic compounds.

Tubulin Inhibitor Studies

As a new class of tubulin inhibitors, the derivatives of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine are studied for their binding affinity and inhibitory effects on tubulin polymerization. This research provides insights into the development of new chemotherapeutic agents .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine is the microtubule . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

2-Methyl-8-(trifluoromethyl)quinolin-4-amine interacts with its target by inhibiting the polymerization of microtubules . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The compound affects the microtubule dynamics within the cell . By inhibiting microtubule polymerization, it disrupts the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the metaphase-anaphase transition, preventing the cell from dividing .

Result of Action

The result of the action of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer agents .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on the development of new methods and synthetic approaches towards organic compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

properties

IUPAC Name |

2-methyl-8-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c1-6-5-9(15)7-3-2-4-8(10(7)16-6)11(12,13)14/h2-5H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPVMBJLPPHGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588911 | |

| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-8-(trifluoromethyl)quinolin-4-amine | |

CAS RN |

147147-73-7 | |

| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147147-73-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)